molecular formula C10H13IO2 B8559910 1-Iodo-2-(3-methoxy-propoxy)-benzene

1-Iodo-2-(3-methoxy-propoxy)-benzene

Cat. No. B8559910
M. Wt: 292.11 g/mol
InChI Key: XAVYNPXLWUADPN-UHFFFAOYSA-N
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Patent
US08211885B2

Procedure details

To a stirred solution of 2-iodophenol (3.00 g, 13.6 mmol), 3-methoxy-1-propanol (1.57 ml, 16.4 mmol) and triphenylphosphine (4.29 g, 16.4 mmol) in THF (15 ml) was added dropwise diisopropyl azodicarboxylate (3.22 ml, 16.4 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was quenched with water and extracted with EA. The organic layer was separated, dried over sodium sulfate, filtered, and evaporated under reduced pressure: The residue was purified by silica gel chromatography (EA/HEP 1:5). 4.00 g of the title compound were obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
3.22 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH3:9][O:10][CH2:11][CH2:12][CH2:13]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:13][CH2:12][CH2:11][O:10][CH3:9]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
IC1=C(C=CC=C1)O
Name
Quantity
1.57 mL
Type
reactant
Smiles
COCCCO
Name
Quantity
4.29 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.22 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (EA/HEP 1:5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=C(C=CC=C1)OCCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.